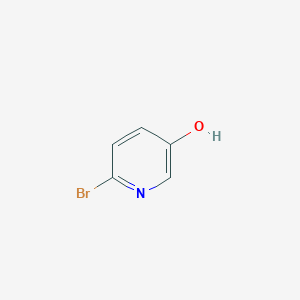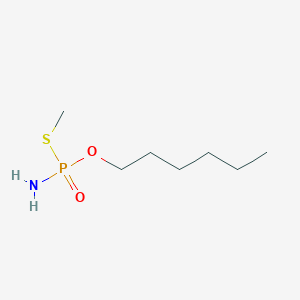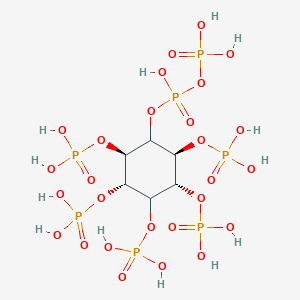
2-Bromo-5-hydroxypyridine
Vue d'ensemble
Description
2-Bromo-5-hydroxypyridine is a brominated pyridine derivative that serves as an important intermediate in the synthesis of various complex molecules. It is characterized by the presence of a bromine atom and a hydroxyl group attached to a pyridine ring, which is a six-membered aromatic ring containing one nitrogen atom. The presence of these functional groups allows for further chemical modifications, making it a versatile compound in synthetic chemistry.
Synthesis Analysis
The synthesis of brominated pyridine derivatives, including 2-Bromo-5-hydroxypyridine, can be achieved through various methods. One approach involves the Stille coupling of 2,5-dibromopyridine with trimethylstannylpyridine derivatives, which can yield 5-bromo-2,2'-bipyridines with high efficiency, as demonstrated in the preparation of metal-complexing molecular rods . Another method includes the use of halogen dance reactions to synthesize halogen-rich pyridine intermediates, which can be further functionalized to obtain substituted pyridines . Additionally, direct bromination of bipyridine hydrobromide salts has been reported as a selective synthesis route for dibrominated bipyridines .
Molecular Structure Analysis
The molecular structure of 2-Bromo-5-hydroxypyridine can be inferred from related compounds, such as 2-Amino-3-bromo-5-nitropyridine, which has been studied using Density Functional Theory (DFT) calculations. These studies provide insights into the electronic and vibrational characteristics of brominated pyridines, including their molecular equilibrium geometry, vibrational frequencies, and potential energy distribution .
Chemical Reactions Analysis
2-Bromo-5-hydroxypyridine can participate in various chemical reactions due to its reactive bromine atom and hydroxyl group. For instance, it can be used as a precursor in palladium-catalyzed amination reactions to synthesize amino-fluoropyridines, as shown in the radiosynthesis of 2-amino-5-[18F]fluoropyridines . The bromine atom can also act as a good leaving group in multicomponent chemistry, as seen with 2-bromo-6-isocyanopyridine, which serves as a convertible isocyanide in the synthesis of complex molecules like opioids .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-Bromo-5-hydroxypyridine can be deduced from studies on similar brominated pyridines. These compounds often exhibit interesting spectroscopic properties, as well as potential biological activity, as indicated by their electrophilicity index and other quantum chemical parameters . The presence of multiple substituents on the pyridine ring can also influence the compound's reactivity and stability, which is crucial for its application in medicinal chemistry .
Applications De Recherche Scientifique
Chemical Reactions and Synthesis
2-Bromo-5-hydroxypyridine demonstrates significant reactivity in various chemical reactions, making it a valuable compound in synthetic chemistry. It participates in bromination reactions where the bromine atom can enter specific positions in the pyridine ring, depending on the structure of the substrate. For instance, during the bromination of 2,4-dihydroxypyridine derivatives, the bromine atom predominantly enters the 3-position, whereas 2,4-diethoxypyridine primarily forms the 5-bromo derivative. These reactions highlight the compound's utility in synthesizing specific brominated pyridine derivatives with potential applications in material science and pharmaceuticals (Kolder & Hertog, 2010).
Crystal Structure Analysis
2-Bromo-5-hydroxypyridine also plays a crucial role in crystallography. The crystal structure of the compound has been studied, revealing its ability to exhibit tautomerism, a phenomenon where the compound exists in two (or more) interconvertible structures. In one study, the crystal structure of 2-bromo-4-hydroxypyridine at 120 K was reported, showing the compound's capacity to display both 4-hydroxypyridine and 4-pyridone tautomers. This structural versatility is essential for understanding the chemical and physical properties of pyridine derivatives and can be leveraged in designing materials and drugs (Monroe & Turnbull, 2019).
Catalysis and Organic Synthesis
The molecule is instrumental in catalysis and organic synthesis. Its derivatives, such as 5-bromo-2-hydroxypyridine, have been utilized in oligomerization processes, forming oligopyridones through CuI-catalyzed one-pot condensation tactics. These oligopyridones exhibit unique folding behaviors in polar aprotic solvents, which is crucial for developing new materials and catalysts. The detailed studies of their folding behaviors using techniques like 1H NMR and NOESY contribute to our understanding of molecular dynamics in solution, paving the way for innovative applications in nanotechnology and material sciences (Liang et al., 2009).
Safety And Hazards
2-Bromo-5-hydroxypyridine is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .
Propriétés
IUPAC Name |
6-bromopyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrNO/c6-5-2-1-4(8)3-7-5/h1-3,8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTEFNEALEPSHLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80971087 | |
| Record name | 6-Bromopyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80971087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-hydroxypyridine | |
CAS RN |
55717-40-3, 55717-45-8 | |
| Record name | 6-Bromopyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80971087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-5-hydroxypyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(Tert-butoxy)methyl]cyclopropane](/img/structure/B120141.png)


![Tricyclo[5.2.1.02,6]decan-2-amine](/img/structure/B120145.png)




![{5-Chloro-1'-[(5-chloro-2-fluorophenyl)methyl]-2,2',5'-trioxospiro[indole-3,3'-pyrrolidin]-1(2H)-yl}acetic acid](/img/structure/B120155.png)
![8-(Dimethylamino)-7-[4-(dimethylamino)benzoyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B120157.png)
![[[3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]methyl]triphenylphosphonium Chloride](/img/structure/B120161.png)
![2-(3,4-dimethoxyphenyl)-7-methoxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B120167.png)

